molecular formula C17H11Cl2NO3 B14408293 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene CAS No. 83054-34-6

1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene

Cat. No.: B14408293
CAS No.: 83054-34-6
M. Wt: 348.2 g/mol
InChI Key: ZXBUAMOYKGUYMS-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C17H11Cl2NO3 It is a chlorinated naphthalene derivative that features both nitro and chloro substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chloro-5-methylphenol to introduce the nitro group.

    Chlorination: Chlorination of the naphthalene ring to introduce the chloro substituent.

    Coupling Reaction: The final step involves a coupling reaction between the chlorinated naphthalene and the nitrated phenol derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with nucleophiles replacing the chloro groups.

    Reduction: Amino derivatives of the compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro groups can participate in substitution reactions with nucleophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(2-nitrophenoxy)naphthalene
  • 1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene
  • 1-Chloro-4-(2-chloro-5-methylphenoxy)naphthalene

Uniqueness

1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both nitro and chloro substituents on its aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

83054-34-6

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

1-chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C17H11Cl2NO3/c1-10-8-17(14(19)9-15(10)20(21)22)23-16-7-6-13(18)11-4-2-3-5-12(11)16/h2-9H,1H3

InChI Key

ZXBUAMOYKGUYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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